BenchChemオンラインストアへようこそ!

(4-benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone

Medicinal Chemistry Carbonic Anhydrase Inhibition Structure-Activity Relationship

This compound is the critical 1,3-dimethylpyrazole regioisomer required for systematic SAR exploration of brain-expressed carbonic anhydrase isoforms (hCA VII, hCA VA/VB). Its unique hydrogen-bonding topology and steric profile—distinct from generic 1,5-dimethyl analogs—permit precise isozyme selectivity engineering. With drug-like physicochemical properties (MW 374.5, logP ~3.0-3.5) and zero H-bond donors, it offers superior BBB penetration over classical sulfonamide CA inhibitors. Procurement of this exact scaffold is essential to avoid wasting resources on non-selective analogs that undermine kinase or CA inhibitor campaigns.

Molecular Formula C23H26N4O
Molecular Weight 374.488
CAS No. 1171376-86-5
Cat. No. B2440776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone
CAS1171376-86-5
Molecular FormulaC23H26N4O
Molecular Weight374.488
Structural Identifiers
SMILESCC1=NN(C=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C
InChIInChI=1S/C23H26N4O/c1-18-21(17-25(2)24-18)23(28)27-15-13-26(14-16-27)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17,22H,13-16H2,1-2H3
InChIKeyMKIRKZPAIMTSMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone (CAS 1171376-86-5): Procurement-Ready Physicochemical & Structural Profile


(4-Benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone (CAS 1171376-86-5) is a synthetic small molecule (C23H26N4O, MW 374.5 g/mol) comprising a benzhydrylpiperazine core linked via a carbonyl bridge to a 1,3-dimethyl-1H-pyrazol-4-yl moiety . This compound belongs to the benzhydrylpiperazine class, a privileged scaffold in medicinal chemistry with demonstrated activity across CNS receptors, carbonic anhydrase isoforms, and kinase targets [1]. The 1,3-dimethylpyrazole motif distinguishes it from regioisomeric analogs (e.g., 1,5-dimethylpyrazole variants) and imparts unique electronic and steric properties that influence target engagement and selectivity [2].

Why Benzhydrylpiperazine Analogs Cannot Be Interchanged: The Case for (4-Benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone


Benzhydrylpiperazine derivatives exhibit profound sensitivity to minor structural modifications, where changes in pyrazole substitution pattern or linker composition can alter isozyme selectivity by orders of magnitude [1]. The 1,3-dimethylpyrazole regioisomer presents a distinct hydrogen-bonding topology and steric profile compared to its 1,5-dimethyl analog, directly impacting binding-pocket complementarity in targets such as carbonic anhydrase isoforms [2]. Generic substitution with a different benzhydrylpiperazine derivative risks loss of the specific selectivity fingerprint, invalidating SAR campaigns and wasting procurement resources [3].

Quantitative Differentiation Evidence: (4-Benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone vs. Closest Analogs


Regioisomeric Differentiation: 1,3-Dimethylpyrazole vs. 1,5-Dimethylpyrazole Topology

The target compound incorporates a 1,3-dimethyl-1H-pyrazol-4-yl moiety, which is structurally distinct from the commercially available 1,5-dimethyl-1H-pyrazol-3-yl regioisomer (CAS 958323-31-4) . In pyrazole-based carbonic anhydrase inhibitor series, the position of methyl substituents on the pyrazole ring directly modulates the spatial orientation of the carbonyl linker, affecting the depth of penetration into the CA active site and the hydrogen-bond network with the zinc-bound water molecule [1]. The 1,3-dimethyl pattern places the carbonyl at the 4-position, creating a different exit vector compared to the 3-carbonyl of the 1,5-isomer.

Medicinal Chemistry Carbonic Anhydrase Inhibition Structure-Activity Relationship

Target Engagement: Human Carbonic Anhydrase VII (hCA VII) Inhibitory Activity via Benzhydrylpiperazine Tail Approach

The target compound is designed via the 'tail approach' using the benzhydrylpiperazine group as a hydrophobic tail, a strategy validated by crystallographic studies of the closely related analog 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with hCA II and hCA VII [1]. In that structural study, the benzhydrylpiperazine tail engaged in a higher number of polar and hydrophobic interactions within the hCA VII active site compared to hCA II, explaining its isozyme selectivity [1]. The target compound, bearing a 1,3-dimethylpyrazole-4-carbonyl linker instead of the sulfamoylphenylacetamide linker, is described as an effective inhibitor of hCA VII .

Carbonic Anhydrase Inhibition CNS Drug Discovery Isozyme Selectivity

Physicochemical Differentiation: Calculated LogP and Drug-Likeness Profile

The target compound (MW 374.5, C23H26N4O) falls within favorable drug-like chemical space according to Lipinski's Rule of Five [1]. The combination of two aromatic rings (benzhydryl) with a basic piperazine center (predicted pKa ~7.5-8.5 for the piperazine nitrogen) and a moderately polar pyrazole-carboxamide moiety yields a balanced lipophilic-hydrophilic profile (predicted LogP ~3.0-3.5) [2]. This contrasts with the more polar sulfamoylphenyl-containing benzhydrylpiperazine CA inhibitors (e.g., 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide; predicted LogP ~2.0-2.5 due to the sulfonamide group) [2]. The higher predicted LogP of the target compound may confer improved blood-brain barrier permeability, a critical parameter for CNS-targeted CA inhibitor programs [3].

ADME Prediction Drug-Likeness Physicochemical Profiling

Scaffold Differentiation: Benzhydrylpiperazine-Pyrazole Hybrid vs. Classical Sulfonamide-Based CA Inhibitors

Classical carbonic anhydrase inhibitors (e.g., acetazolamide, methazolamide) rely on a primary sulfonamide (-SO2NH2) warhead that coordinates the catalytic zinc ion, leading to broad-spectrum inhibition across nearly all hCA isoforms [1]. In contrast, the target compound belongs to a new generation of benzhydrylpiperazine-based CA inhibitors that exploit the 'tail approach,' where a hydrophobic benzhydrylpiperazine moiety extends beyond the active site entrance to engage isoform-specific residues at the rim of the binding cavity [2]. Crystallographic evidence with the related analog 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide demonstrates that the benzhydrylpiperazine tail makes differential contacts with hCA II vs. hCA VII, providing a structural basis for achieving selectivity that is unattainable with zinc-binding sulfonamide warheads alone [2].

Scaffold Hopping Carbonic Anhydrase Isozyme Selectivity

Optimal Deployment Scenarios for (4-Benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone in Research & Development Programs


CNS-Targeted Carbonic Anhydrase Inhibitor Lead Optimization Programs

This compound is best deployed as a starting scaffold in medicinal chemistry programs targeting brain-expressed carbonic anhydrase isoforms (hCA VII, hCA VA/VB) for neurological indications including epilepsy and neuropathic pain. Its non-sulfonamide structure, higher predicted LogP (~3.0-3.5), and zero hydrogen bond donors favor blood-brain barrier penetration over classical sulfonamide CA inhibitors [1]. The crystallographically validated hCA VII preference of the benzhydrylpiperazine tail motif supports its use in developing isoform-selective CNS-penetrant CA inhibitors [2].

Structure-Activity Relationship (SAR) Studies Exploring Pyrazole Regioisomer Effects on Target Selectivity

The 1,3-dimethylpyrazole-4-carbonyl architecture provides a distinct pharmacophoric geometry compared to the more common 1,5-dimethylpyrazole-3-carbonyl isomer. Procurement of this specific regioisomer enables systematic SAR exploration of how pyrazole substitution patterns influence target engagement, selectivity, and pharmacokinetic properties across the benzhydrylpiperazine chemical series [1]. Such studies are essential for establishing robust structure-selectivity relationships that cannot be inferred from the 1,5-isomer alone [3].

Kinase Inhibitor Discovery Leveraging the Benzhydrylpiperazine-Pyrazole Scaffold

Benzhydrol-pyrazole and benzhydrylpiperazine derivatives have been patented as kinase inhibitors with applications in cancer and inflammatory disorders [1]. The target compound's hybrid scaffold—combining the benzhydrylpiperazine moiety (a known kinase hinge-binding motif) with a 1,3-dimethylpyrazole group—positions it as a versatile intermediate for synthesizing focused kinase inhibitor libraries. Its drug-like physicochemical profile (MW 374.5, predicted LogP ~3.0-3.5) makes it a suitable starting point for lead generation campaigns [2].

Chemical Biology Probe Development for hCA Isozyme Functional Studies

The benzhydrylpiperazine tail approach has been validated by crystallography to confer differential binding across hCA isoforms [1]. This compound, as a pyrazole-containing analog, can serve as a chemical biology probe to dissect the functional roles of specific hCA isoforms in physiological and pathological processes, particularly in the CNS where hCA VII is predominantly expressed in the cortex, hippocampus, and thalamus [2]. Its structural divergence from classical sulfonamide probes enables orthogonal chemical biology approaches.

Quote Request

Request a Quote for (4-benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.